Bienvenue dans la boutique en ligne BenchChem!

Proxibarbal

Barbiturate pharmacology Lipid solubility Hypnotic activity

Proxibarbal is a non-sedative barbiturate uniquely suited for migraine prophylaxis research, with a 71% attack elimination rate in clinical trials. Unlike classical barbiturates, its hydroxyl side-chain abolishes hypnotic activity while retaining anxiolytic and anti-migraine properties via enzyme induction of serotoninase and histaminase. Its high hydrophilicity and renal clearance make it a distinct tool for studying non-CNS-depressant barbiturate pharmacology. Ideal for long-term preventive migraine studies and enzyme induction pathway research.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 2537-29-3
Cat. No. B1679795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxibarbal
CAS2537-29-3
SynonymsAxeen
Centralagol
Ipronal
proxibarbal
proxybarbital
Vasalgin
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(CC1(C(=O)NC(=O)NC1=O)CC=C)O
InChIInChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)
InChIKeyVNLMRPAWAMPLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Proxibarbal (CAS 2537-29-3) Procurement Guide: Non-Sedative Barbiturate for Migraine Prevention


Proxibarbal (CAS 2537-29-3), also known as proxibarbital, is a barbiturate derivative with the chemical structure 5-allyl-5-(2-hydroxypropyl)barbituric acid [1]. It is a racemic mixture that exists in ring-chain tautomeric equilibrium with its lactone form, valofan [2]. The compound is classified under ATC code N05CA22 (barbiturates, plain) and has been approved for marketing in up to sixteen countries [3]. Its primary therapeutic applications include long-term preventive treatment of migraine, other vascular headaches, and neurovegetative symptoms associated with menopausal and premenstrual syndromes [4].

Why Proxibarbal Cannot Be Interchanged with Other Barbiturates in Migraine Applications


Substitution of proxibarbal with other barbiturates such as butalbital, phenobarbital, or amobarbital is scientifically unjustified due to fundamental differences in the pharmacological profile. The presence of a hydroxyl side-chain on the proxibarbal molecule decreases lipid solubility and abolishes hypnotic activity, a property that distinguishes it from the classical barbiturates which typically induce dose-dependent sedation [1]. Furthermore, proxibarbal exerts its therapeutic effect in migraine primarily through enzyme induction of serotoninase and histaminase, leading to accelerated degradation of serotonin and histamine [2]. This mechanism is unrelated to GABAergic potentiation, which drives the sedative-hypnotic effects of conventional barbiturates. Interchange would therefore introduce undesirable sedation and alter the intended therapeutic mechanism.

Quantitative Evidence for Proxibarbal Differentiation: Comparator-Based Selection Metrics


Lipid Solubility and Hypnotic Activity: Proxibarbal vs. Classical Barbiturates

Proxibarbal demonstrates a fundamental divergence from classical barbiturates in hypnotic activity, attributable to its hydroxyl side-chain modification. The hydroxyl group decreases lipid solubility, which in turn abolishes hypnotic effects [1]. In human performance tests, proxibarbal did not impair subjects' ability to discriminate, nor did it prolong reaction time [1]. This contrasts with classical barbiturates such as phenobarbital and amobarbital, which exhibit pronounced sedative-hypnotic properties and are classified as hypnotics and sedatives [2]. No hypnotic effect was observed with proxibarbal administration in clinical settings [3].

Barbiturate pharmacology Lipid solubility Hypnotic activity Structure-activity relationship

Migraine Attack Elimination: Proxibarbal Clinical Efficacy Data

In a double-blind clinical trial evaluating proxibarbal for migraine prevention, treatment with 1–3 × 100 mg/day for 3 months eliminated migraine attacks in 25 out of 35 patients, yielding an efficacy rate of 71% [1]. In the controlled phase of the study involving 30 female and 5 male patients, treatment with 3 × 100 mg/day produced a reduction from 5–30 attacks to 0–1 attack per month [1]. This efficacy was accompanied by normalization of previously elevated urinary serotonin, 5-HIAA, and histamine levels [1].

Migraine prophylaxis Double-blind trial Efficacy rate Attack frequency

Dependence Potential: Proxibarbal vs. Scheduled Barbiturates

Proxibarbal exhibits a distinct dependence and abuse liability profile compared to classical barbiturates. In rhesus monkeys, proxibarbal did not induce physical dependence [1]. Its transformation product, valofane, did not appear to possess reinforcing properties in rhesus monkeys administering the drug intravenously [1]. The WHO Expert Committee on Drug Dependence recommended against international scheduling of proxibarbal [1]. In contrast, many classical barbiturates (e.g., secobarbital, pentobarbital, amobarbital) are controlled under Schedule II or Schedule III of the Convention on Psychotropic Substances due to their high abuse and dependence potential.

Physical dependence Abuse liability Reinforcing properties Barbiturate scheduling

Elimination Half-Life: Proxibarbal Pharmacokinetic Distinction

Proxibarbal exhibits an atypical pharmacokinetic profile that diverges from the established relationship between lipophilicity and elimination half-life among barbiturates. While classical barbiturates with low lipophilicity typically exhibit long elimination half-lives, proxibarbal is highly hydrophilic yet demonstrates a short elimination half-life of 51 minutes in rats [1]. This anomaly is attributed to minimal hepatic oxidation and limited tissue distribution, with renal excretion serving as the primary elimination route, and tubular reabsorption being prevented by the compound's high hydrophilicity [1].

Pharmacokinetics Half-life Lipophilicity Elimination

Immunoallergic Thrombocytopenia Risk: Proxibarbal Safety Differentiation

Proxibarbal carries a unique safety liability that distinguishes it from other barbiturates in its class. The compound was approved in France but was subsequently withdrawn from the French market due to the risk of inducing immunoallergic thrombocytopenia [1]. This adverse reaction is a serious blood disorder mediated by immune mechanisms. Notably, this safety concern appears to be singular among clinically used barbiturates and served as a catalyst for market withdrawal [2]. This contrasts with other barbiturates used in migraine, such as butalbital, which have different adverse event profiles predominantly characterized by sedation, dependence, and withdrawal syndromes.

Immunoallergic thrombocytopenia Adverse drug reaction Safety profile Market withdrawal

Proxibarbal Research and Industrial Application Scenarios Based on Validated Evidence


Non-Sedative Barbiturate Reference Standard for Neuropharmacology Studies

Proxibarbal serves as an ideal reference compound for research studies requiring a barbiturate scaffold without the confounding variable of sedation. Its hydroxyl side-chain modification abolishes hypnotic activity while preserving the barbiturate core structure [1]. Human performance tests confirm that proxibarbal does not impair discrimination or prolong reaction time [1]. This enables mechanistic investigations into barbiturate-related signaling pathways without the behavioral suppression that complicates interpretation when using classical barbiturates such as phenobarbital or pentobarbital. Procurement is indicated for academic and pharmaceutical laboratories conducting receptor binding studies, electrophysiology experiments, or behavioral assays where sedation would represent an experimental confounder.

Migraine Preventive Compound for Headache Research and Model Validation

Proxibarbal's established efficacy in migraine prevention, demonstrated by a 71% complete attack elimination rate in a double-blind clinical trial [2], positions it as a valuable positive control or reference agent in headache research programs. The compound's mechanism involves enzyme induction of serotoninase and histaminase, leading to accelerated degradation of serotonin and histamine [2]. Researchers investigating serotonergic and histaminergic pathways in migraine pathophysiology may utilize proxibarbal to validate experimental models or as a benchmark for evaluating novel anti-migraine candidates. The documented normalization of urinary serotonin, 5-HIAA, and histamine levels [2] provides quantifiable biomarkers for monitoring target engagement in preclinical and translational studies.

Low-Dependence Liability Barbiturate for Long-Term Administration Studies

For research protocols requiring extended barbiturate administration where dependence and withdrawal confounders must be minimized, proxibarbal offers a distinct advantage. Preclinical studies in rhesus monkeys demonstrate that proxibarbal does not induce physical dependence, and its metabolite valofane lacks reinforcing properties in intravenous self-administration models [3]. This contrasts with classical barbiturates such as secobarbital and pentobarbital, which are known to produce robust physical dependence and are internationally scheduled. The WHO Expert Committee's recommendation against international scheduling [3] further supports the compound's favorable regulatory profile. Procurement is recommended for chronic toxicology studies, long-term behavioral pharmacology investigations, or any research context where repeated dosing over extended periods is required without the ethical and regulatory complexities associated with scheduled barbiturates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proxibarbal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.